![molecular formula C22H19N3O2S B2407772 2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide CAS No. 2034423-09-9](/img/structure/B2407772.png)
2-(benzylthio)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide
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Description
The compound seems to be a derivative of 2-Phenyloxazolo[4,5-b]pyridine and 5-Methyl-2-phenyloxazolo[4,5-b]pyridine . These are organic compounds with molecular formulas C12H8N2O and C13H10N2O respectively .
Molecular Structure Analysis
The molecular structure of the related compounds, 2-Phenyloxazolo[4,5-b]pyridine and 5-Methyl-2-phenyloxazolo[4,5-b]pyridine, consists of a phenyl group attached to an oxazolopyridine ring .Physical And Chemical Properties Analysis
The related compound, 2-Phenyloxazolo[4,5-b]pyridine, has a melting point of 127-127.5 °C, a predicted boiling point of 306.1±15.0 °C, and a predicted density of 1.241±0.06 g/cm3 .Scientific Research Applications
Anti-Cancer Activity
The compound’s unique structure suggests potential anti-cancer properties. Research has focused on its ability to inhibit oncogenic signaling pathways. Specifically, it has been investigated as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor. STAT3 is implicated in tumor development and progression, including breast cancer. By targeting STAT3, this compound may offer a novel approach to cancer therapy .
Neuroprotective Effects
Given its oxazolo[5,4-b]pyridine scaffold, this compound has drawn attention in neurobiology. Researchers explore its neuroprotective potential, particularly in conditions like neurodegenerative diseases and ischemic stroke. The compound’s antioxidant and anti-inflammatory properties may contribute to neuronal survival and function .
Antimicrobial Properties
The benzylthio group in the compound suggests possible antimicrobial activity. Studies have investigated its effectiveness against bacteria, fungi, and even drug-resistant strains. Researchers explore its potential as a new class of antimicrobial agents, addressing the growing challenge of antibiotic resistance .
Anti-Inflammatory Applications
Inflammation plays a crucial role in various diseases. This compound’s oxazolo[5,4-b]pyridine moiety may modulate inflammatory pathways. Researchers investigate its effects on cytokines, immune cells, and inflammatory mediators. Potential applications include inflammatory disorders and autoimmune conditions .
Chemical Biology and Target Identification
Researchers use this compound as a chemical probe to identify novel protein targets. By studying its interactions with cellular proteins, they gain insights into biological pathways. Such studies contribute to drug discovery and understanding disease mechanisms .
Synthetic Methodology and Medicinal Chemistry
Beyond its applications, the synthesis of this compound involves interesting chemistry. Medicinal chemists explore efficient routes to access it, optimizing yields and purity. These efforts contribute to the broader field of synthetic methodology and drug development .
properties
IUPAC Name |
2-benzylsulfanyl-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15-18(24-20(26)14-28-13-16-8-4-2-5-9-16)12-19-22(23-15)27-21(25-19)17-10-6-3-7-11-17/h2-12H,13-14H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNKNHIFQVHIHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)CSCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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